Imidazo[1,2-b]1,2,4-triazine, 2,3-diphenyl-6-(2-thienyl)-
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Overview
Description
2,3-Diphenyl-6-(2-thienyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a unique structure combining imidazole, triazine, and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-6-(2-thienyl)imidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-6-(2-thienyl)imidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-Diphenyl-6-(2-thienyl)imidazo[1,2-b][1,2,4]triazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-6-(2-thienyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 2-phenylimidazole and 2,4,5-triphenylimidazole share structural similarities and biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid are structurally related and used in various applications.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-diphenylthiophene are similar in structure and used in material science and pharmaceuticals.
Uniqueness
2,3-Diphenyl-6-(2-thienyl)imidazo[1,2-b][1,2,4]triazine is unique due to its combination of imidazole, triazine, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H14N4S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,3-diphenyl-6-thiophen-2-ylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C21H14N4S/c1-3-8-15(9-4-1)19-20(16-10-5-2-6-11-16)24-25-14-17(22-21(25)23-19)18-12-7-13-26-18/h1-14H |
InChI Key |
BXGMQUKAAFWGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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